2-(Cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid
Overview
Description
Synthesis Analysis
Indole derivatives are often synthesized through multicomponent reactions3. For example, indole-2-carboxamides have been synthesized for growth inhibition of Mycobacterium tuberculosis and pediatric brain tumor cells4.Molecular Structure Analysis
The molecular structure of indole-2-carboxylic acid consists of a benzene ring fused to a pyrrole ring, with a carboxylic acid group attached to the second carbon of the pyrrole ring12.
Chemical Reactions Analysis
Indole derivatives are versatile and can participate in a variety of chemical reactions. For example, they can undergo Pictet–Spengler cyclization, followed by deesterification3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For indole-2-carboxylic acid, it has a melting point of 202-206 °C1.
Scientific Research Applications
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years for their potential as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others . These methods are used to create indole derivatives, including “2-(Cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid”.
The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds . This is an attempt to achieve promising new heterocycles with chemical and biomedical relevance .
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years for their potential as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others . These methods are used to create indole derivatives, including “2-(Cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid”.
The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds . This is an attempt to achieve promising new heterocycles with chemical and biomedical relevance .
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years for their potential as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others . These methods are used to create indole derivatives, including “2-(Cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid”.
The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds . This is an attempt to achieve promising new heterocycles with chemical and biomedical relevance .
Safety And Hazards
Safety data for indole-2-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed or in contact with skin6.
Future Directions
Research on indole and its derivatives is ongoing, with a focus on their biological and pharmaceutical activities. New insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases5.
Please note that the information provided here is based on indole-2-carboxylic acid and its derivatives, which may not fully apply to the specific compound you mentioned. For more accurate information, further research or consultation with a chemical expert may be necessary.
properties
IUPAC Name |
2-(cyclobutanecarbonyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16(10-2-1-3-10)19-7-6-15-13(9-19)12-8-11(17(21)22)4-5-14(12)18-15/h4-5,8,10,18H,1-3,6-7,9H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNLVWGPZJLEAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclobutanecarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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